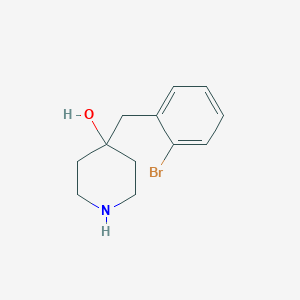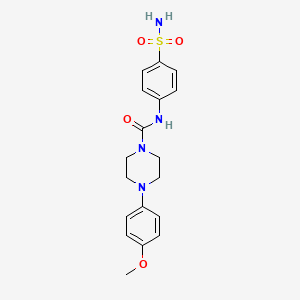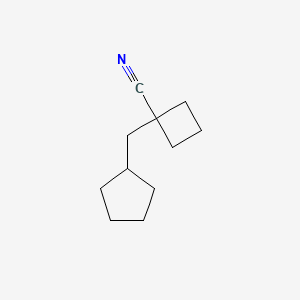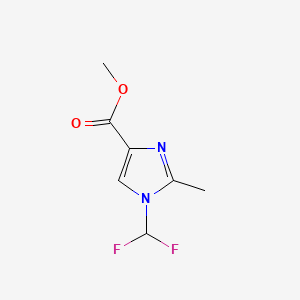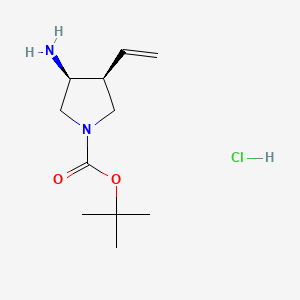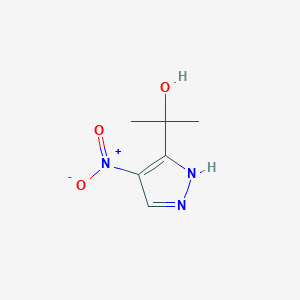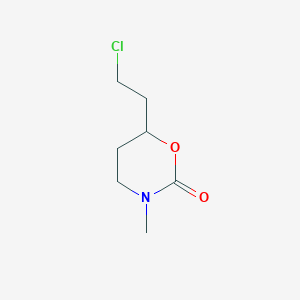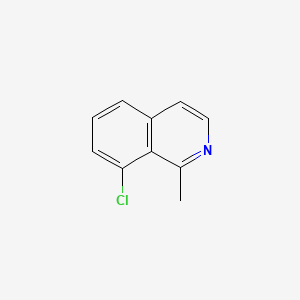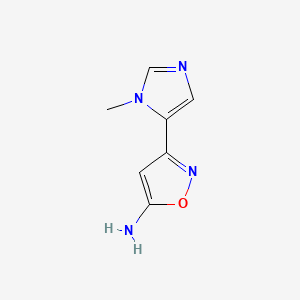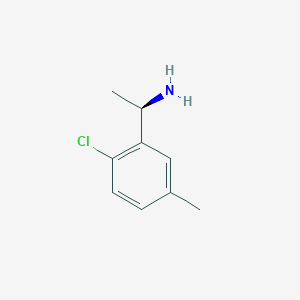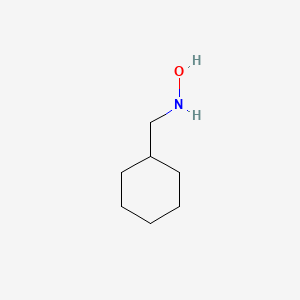
n-(Cyclohexylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohexylmethyl)hydroxylamine is an organic compound with the molecular formula C7H15NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a cyclohexylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Cyclohexylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrocyclohexane to cyclohexanone oxime, followed by further reduction to this compound using palladium/carbon nanotubes as a catalyst . Another method includes the reaction of cyclohexylmethylamine with hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitro compounds. The process is optimized for high yield and purity, often employing palladium or platinum catalysts under specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohexylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone oxime.
Reduction: Further reduction can yield cyclohexylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Cyclohexylmethyl)hydroxylamine has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Potential use in the development of antitumor agents and bradykinin B1 receptor antagonists.
Industry: Utilized in the preparation of intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(Cyclohexylmethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo oxidation-reduction reactions, forming reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving the formation of oximes and amines, which can modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacks the hydroxylamine group.
N-Hydroxycyclohexanamine: Another hydroxylamine derivative with a different substitution pattern.
N-Phenylhydroxylamine: A hydroxylamine with a phenyl group instead of a cyclohexylmethyl group.
Uniqueness
N-(Cyclohexylmethyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c9-8-6-7-4-2-1-3-5-7/h7-9H,1-6H2 |
InChI-Schlüssel |
VGAMSZJHHLTUIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
